![molecular formula C18H19NO4S B6379211 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% CAS No. 1261953-91-6](/img/structure/B6379211.png)
2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%
Overview
Description
2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% (2F5PPSP95) is an organic compound with a molecular formula of C14H17NO4S and a molecular weight of 299.35 g/mol. It is a white crystalline solid with a melting point of 148-150 °C and a boiling point of 368.4 °C. 2F5PPSP95 is a versatile compound used in various scientific and industrial applications, such as synthesis of various organic compounds, pharmaceuticals, and agrochemicals.
Mechanism of Action
2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is an organic compound with a molecular formula of C14H17NO4S and a molecular weight of 299.35 g/mol. It is a white crystalline solid with a melting point of 148-150 °C and a boiling point of 368.4 °C. 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is a versatile compound used in various scientific and industrial applications, such as synthesis of various organic compounds, pharmaceuticals, and agrochemicals. The mechanism of action of 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is not fully understood, but it is believed to involve the formation of a Schiff base intermediate during the condensation reaction between 4-piperidin-1-ylsulfonyl chloride and 4-hydroxybenzaldehyde. This intermediate then undergoes a catalytic hydrogenation reaction to form 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%.
Biochemical and Physiological Effects
2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has not been studied extensively for its biochemical and physiological effects. However, it is believed to have potential applications in the treatment of various diseases and disorders, such as cancer, hypertension, and diabetes. In addition, 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory-related diseases.
Advantages and Limitations for Lab Experiments
2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is a versatile compound that can be used in various laboratory experiments. It is relatively easy to synthesize and has a wide range of applications. However, it is important to note that 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is a relatively unstable compound, and therefore it is important to use caution when handling it. Additionally, it is important to use appropriate safety equipment when working with 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%, such as gloves, safety glasses, and a respirator.
Future Directions
The potential applications of 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% are still being explored. Future research could focus on the development of novel synthetic routes for the synthesis of 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%, as well as the elucidation of its mechanism of action. Additionally, further research could focus on the potential biomedical applications of 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%, such as its use in the treatment of various diseases and disorders. Finally, further research could focus on the development of novel derivatives of 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%, which could be used in the synthesis of various organic compounds, pharmaceuticals, and agrochemicals.
Synthesis Methods
2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% can be synthesized via a two-step process. The first step involves the condensation of 4-piperidin-1-ylsulfonyl chloride and 4-hydroxybenzaldehyde in the presence of sodium hydroxide to form 2-formyl-5-(4-piperidin-1-ylsulfonyl)phenol. The second step involves the conversion of 2-formyl-5-(4-piperidin-1-ylsulfonyl)phenol to 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% by a catalytic hydrogenation reaction.
Scientific Research Applications
2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is used in various scientific applications, such as in the synthesis of organic compounds, pharmaceuticals, and agrochemicals. It is also used in the synthesis of a variety of heterocyclic compounds, such as pyridines, thiazoles, and triazoles. In addition, 2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is used in the synthesis of various heterocyclic compounds, such as piperazines, pyrrolidines, and piperidines.
properties
IUPAC Name |
2-hydroxy-4-(4-piperidin-1-ylsulfonylphenyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-13-16-5-4-15(12-18(16)21)14-6-8-17(9-7-14)24(22,23)19-10-2-1-3-11-19/h4-9,12-13,21H,1-3,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYKUVMVNCXQMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685393 | |
Record name | 3-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol | |
CAS RN |
1261953-91-6 | |
Record name | 3-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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